Fast Red Violet LB

Beschreibung

Significance and Research Context of Fast Red Violet LB Salt

This compound Salt holds considerable significance in academic research, particularly in the fields of histology, cytology, and immunohistochemistry. chemimpex.com Its primary role is as a chromogen, a substance that reacts to form a colored product, in enzyme-linked staining procedures. This property is crucial for the detection and visualization of specific proteins and enzyme activities within tissue sections and cells. chemimpex.com3hbiomedical.com

One of the most prominent applications of this compound Salt is in the detection of alkaline phosphatase (AP) and acid phosphatase (ACP) activity. 3hbiomedical.com In these assays, the salt acts as a coupling agent. When an enzyme like alkaline phosphatase hydrolyzes a substrate such as Naphthol AS-BI phosphate (B84403), it liberates a naphthol compound. This compound Salt then rapidly couples with this liberated naphthol to form a brilliant, insoluble red or violet precipitate at the site of enzyme activity. 3hbiomedical.comhematology.org This colored deposit allows for the precise localization of the enzyme within the tissue or cell sample.

This chromogenic substrate system is widely employed in various research areas, including:

Bone Metabolism Studies: this compound Salt is a key reagent for staining tartrate-resistant acid phosphatase (TRAP), an enzyme marker for osteoclasts, the cells responsible for bone resorption. chemicalbook.comchemsrc.commedchemexpress.com This application is vital in studying bone development, remodeling, and pathologies like osteoporosis. sarchemlabs.cominvivochem.com

Hematology: It is used in the leukocyte alkaline phosphatase (LAP) test to differentiate between reactive processes and certain types of leukemia. hematology.orgproscitech.com.au

Immunohistochemistry: The salt is used to detect alkaline phosphatase-labeled probes on Western, Northern, and Southern blots, as well as in tissue sections. 3hbiomedical.com

Developmental Biology: Researchers utilize it to visualize gene expression patterns by linking the reporter gene lacZ (which codes for β-galactosidase) to an alkaline phosphatase-based staining system.

The stability and reliability of this compound Salt as a chromogenic substrate have made it an indispensable tool in numerous research laboratories worldwide.

Historical Development and Evolution of this compound Salt Applications in Biological Sciences

The use of diazonium salts in histochemistry dates back to the mid-20th century, with the development of azo dye methods for localizing enzyme activity. The principle behind these methods is the enzymatic cleavage of a substrate to produce a compound that then couples with a diazonium salt to form a colored precipitate.

Initially, simple naphthyl phosphates were used as substrates, but these had limitations, including the slow coupling rate and the solubility of the reaction product, which could lead to diffusion and inaccurate localization. The introduction of substituted naphthol substrates, such as Naphthol AS phosphates, represented a significant advancement. These substrates offered improved substantivity for proteins and faster coupling rates with diazonium salts.

This compound Salt emerged as a preferred diazonium salt due to its rapid coupling speed and the desirable color and insolubility of the resulting azo dye. 3hbiomedical.com Its application in the leukocyte alkaline phosphatase (LAP) score, a cytochemical staining method developed to aid in the diagnosis of hematologic disorders, became a standard procedure in many clinical and research laboratories. hematology.org

Over time, the applications of this compound Salt expanded beyond hematology. The recognition of tartrate-resistant acid phosphatase (TRAP) as a specific marker for osteoclasts led to the widespread adoption of this compound Salt in bone research. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This technique has been instrumental in countless studies investigating the cellular and molecular mechanisms of bone resorption in both normal physiology and disease states.

More recently, the use of this compound Salt has been integrated into molecular biology techniques. For instance, in situ hybridization and immunohistochemistry often employ alkaline phosphatase-conjugated probes or antibodies. The subsequent detection with a Naphthol AS substrate and this compound Salt allows for the visualization of specific mRNA or protein targets within their cellular context. 3hbiomedical.com The continued use and adaptation of this versatile chromogen underscore its enduring importance in the biological sciences.

Detailed Research Findings

This compound Salt's utility is demonstrated in numerous research protocols. Below are interactive data tables summarizing its application in specific experimental contexts.

Table 1: Applications of this compound Salt in Enzyme Histochemistry

| Enzyme Target | Substrate | Application | Resulting Color | Reference |

|---|---|---|---|---|

| Alkaline Phosphatase (AP) | Naphthol AS-MX phosphate | Osteogenic Differentiation of Bone Marrow Stromal Cells (BMSCs) | Red-violet | pubcompare.ai |

| Tartrate-Resistant Acid Phosphatase (TRAP) | Naphthol AS-MX phosphate | Identification of osteoclasts in bone sections | Red-violet | invivochem.com |

| Leukocyte Alkaline Phosphatase (LAP) | Naphthyl AS-B1 phosphate | Differentiation of reactive leukocytosis from chronic myelogenous leukemia | Blue | hematology.org |

| β-Glucuronidase | Naphthol AS-BI-beta-D-glucuronic acid | Histochemical localization of β-glucuronidase activity | Intensely colored azo-dye | biosynth.com |

Table 2: Chemical Properties of this compound Salt

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 5-Chloro-4-benzamido-2-methylbenzenediazonium chloride hemi(zinc chloride) salt | chemimpex.com |

| Molecular Formula | C₁₄H₁₁Cl₂N₃O·0.5Cl₂Zn | chemimpex.com |

| Molecular Weight | 376.31 g/mol | chemimpex.comcymitquimica.com |

| CAS Number | 32348-81-5 | chemimpex.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comcymitquimica.com |

| Solubility | H₂O: 1 mg/mL | sarchemlabs.comsigmaaldrich.com |

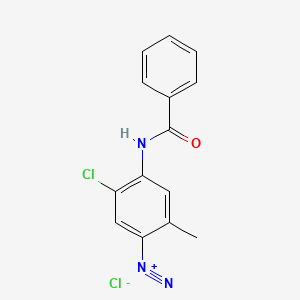

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-benzamido-5-chloro-2-methylbenzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARKXLKWFKNUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585155 | |

| Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32348-81-5 | |

| Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fast Red Violet LB Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Fast Red Violet Lb Salt

Established Chemical Synthesis Pathways of Fast Red Violet LB Salt

The traditional synthesis of this compound Salt is a two-step process that begins with the diazotization of a specific aromatic amine precursor, followed by a stabilization step to yield the final, solid product.

Diazotization of Aromatic Amine Precursors for this compound Salt Formation

The formation of the diazonium cation is the cornerstone of the synthesis. This is achieved through the diazotization of its primary aromatic amine precursor, 4'-Amino-2'-chloro-5'-methylbenzanilide, also known as this compound base. scbt.com

The diazotization reaction involves treating the primary amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures. lkouniv.ac.in The reaction temperature is critically maintained between 0 and 5°C to prevent the decomposition of the highly reactive diazonium salt. at.ua

The mechanism proceeds via the formation of the nitrosonium cation (N≡O⁺) from nitrous acid in the acidic medium. This electrophilic cation is then attacked by the nucleophilic nitrogen of the amine group on the precursor molecule. A series of proton transfers and the subsequent loss of a water molecule lead to the formation of the 4-benzamido-5-chloro-2-methylbenzenediazonium cation. lkouniv.ac.in The relative stability of this aromatic diazonium salt, compared to aliphatic counterparts, is attributed to the delocalization of the positive charge across the benzene (B151609) ring. lkouniv.ac.in

Table 1: Physicochemical Properties of this compound Base

| Property | Value |

|---|---|

| Alternate Name | 4'-Amino-2'-chloro-5'-methylbenzanilide |

| CAS Number | 121-22-2 |

| Molecular Formula | C₁₄H₁₃ClN₂O |

| Molecular Weight | 260.72 g/mol |

Data sourced from Santa Cruz Biotechnology. scbt.com

Table 2: Key Reagents in the Diazotization of 4-benzamido-5-chloro-2-methylaniline

| Reagent | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound Base | C₁₄H₁₃ClN₂O | Aromatic Amine Precursor |

| Sodium Nitrite | NaNO₂ | Source of nitrous acid (in situ) |

| Hydrochloric Acid | HCl | Provides acidic medium for nitrous acid generation and salt formation |

Information based on general diazotization procedures. lkouniv.ac.in

Stabilization through Zinc Chloride Double Salt Formation in this compound Salt Synthesis

Aromatic diazonium salts, while more stable than aliphatic ones, are still prone to decomposition and can be explosive in their pure, solid form. quora.com To create a safe, stable, and commercially viable product, the diazonium salt is converted into a double salt. The most common method for stabilizing this compound Salt is through the addition of zinc chloride (ZnCl₂). quora.comnoaa.gov

This stabilization process involves the reaction of the freshly prepared diazonium chloride salt with zinc chloride. Zinc chloride, acting as a Lewis acid, accepts chloride ions to form the stable tetrachlorozincate dianion (ZnCl₄²⁻). The positively charged diazonium cation and the negatively charged tetrachlorozincate anion associate to form an ionic complex, often represented with the chemical formula C₁₄H₁₁Cl₂N₃O · ½ZnCl₂. sigmaaldrich.com This complexation significantly enhances the thermal stability of the compound, allowing it to be isolated, dried, and stored as a powder at room temperature. lkouniv.ac.innoaa.gov

Exploration of Novel Synthetic Approaches for this compound Salt and Related Diazonium Compounds

While the traditional diazotization method is robust, ongoing research in organic chemistry seeks to develop new synthetic methodologies for diazonium compounds that offer improved safety, efficiency, or novel reactivity. These modern approaches could potentially be applied to the synthesis of this compound Salt or its derivatives.

Research has explored several innovative strategies:

Copper-Catalyzed Reactions : A novel method for synthesizing N-aryl amides utilizes arenediazonium salts and primary amides in a reaction catalyzed by inexpensive copper(I) iodide. This approach avoids toxic reagents and costly catalysts like palladium, offering a more sustainable synthetic route. organic-chemistry.org

Base-Assisted Activation : A methodology using base-assisted activation of diazonium salts has been developed to facilitate gold redox reactions under mild conditions. This demonstrates a new way to harness the reactivity of diazonium salts for complex organic transformations. usf.edu

Continuous Flow Synthesis : To improve safety and control over highly reactive intermediates, diazo transfer and decomposition reactions have been successfully performed using continuous flow techniques. This method allows for rapid optimization and quantitative analysis of the reaction in-line, representing a significant advance in process chemistry. scielo.br

Unexpected Reactivity Pathways : Studies on the reactivity of cinnamic acids with diazonium salts have led to the discovery of an unexpected reaction that forms 1,2-diaza-1,3-dienes instead of the traditional azo-coupling products. This highlights the potential for discovering new chemical structures and reactions involving diazonium salt intermediates. nih.gov

Anhydrous Synthesis : A novel synthesis of an anhydrous diazonium salt has been reported through the reaction of a Schiff base with nitrogen tetroxide, bypassing the need for aqueous acidic conditions typical of traditional diazotization. acs.org

Table 3: Conceptual Comparison of Synthetic Approaches for Diazonium Compounds

| Feature | Established Pathway (Diazotization) | Novel Approaches (Examples) |

|---|---|---|

| Reaction Conditions | Low temperature (0-5°C), aqueous strong acid. | Varied; may include mild base-assisted conditions, anhydrous systems, or use of metal catalysts. organic-chemistry.orgusf.eduacs.org |

| Reagents | Amine precursor, sodium nitrite, mineral acid. lkouniv.ac.in | May involve Schiff bases, copper or gold catalysts, or specialized reagents like nitrogen tetroxide. organic-chemistry.orgusf.eduacs.org |

| Process Technology | Typically batch processing. | Increasing use of continuous flow systems for enhanced safety and control. scielo.br |

| Synthetic Goal | Primarily formation and stabilization of the diazonium salt for use as a dye or reagent. lkouniv.ac.in | Expanding synthetic utility, improving safety, sustainability, and discovering new reaction pathways. organic-chemistry.orgnih.gov |

Chemical Reactivity and Mechanistic Studies of Fast Red Violet Lb Salt

Fundamental Reaction Mechanisms of Fast Red Violet LB Salt

The core of this compound Salt's chemical behavior lies in the reactions of its diazonium functional group (-N≡N⁺). This group makes the molecule an important intermediate for various synthetic transformations, including azo coupling, substitution, and reduction reactions.

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as an electrophile, reacting with an electron-rich aromatic compound (the coupling agent) to form an azo compound (R−N=N−R'). wikipedia.org This is the most characteristic reaction of diazonium salts and is the basis for their widespread use as dyes. wikipedia.orglibretexts.org

This compound Salt readily undergoes azo coupling with activated aromatic compounds such as phenols and naphthols. wikipedia.org In histochemical applications, this reaction is fundamental to its function. For instance, in the detection of hydrolase enzymes like alkaline phosphatase or esterase, a substrate containing a naphthol group (e.g., Naphthol AS-MX phosphate (B84403) or Naphthol AS-D Chloroacetate) is used. connexence.cominvivochem.comfishersci.com The enzyme cleaves the substrate, liberating a free naphthol compound. This liberated naphthol then serves as the coupling partner for the this compound Salt diazonium cation. The resulting azo coupling reaction produces a brightly colored, insoluble azo dye at the site of enzyme activity. connexence.comfishersci.com3hbiomedical.com

The general mechanism can be summarized as follows:

Enzymatic Hydrolysis: An enzyme acts on a naphthol-based substrate, releasing a naphthol derivative.

Electrophilic Attack: The this compound Salt diazonium ion (an electrophile) attacks the electron-rich naphthol ring (a nucleophile). wikipedia.org

Azo Dye Formation: An azo linkage (-N=N-) is formed, creating a stable, colored azo compound. wikipedia.org

This reaction is also employed in the Pauly reaction test to detect protein residues like tyrosine or histidine. wikipedia.org

The diazonium group is an excellent leaving group, thermodynamically stabilized by the formation of dinitrogen gas (N₂). This property allows aryldiazonium salts to undergo a variety of substitution reactions where the -N₂⁺ group is replaced by another atom or functional group. libretexts.orgnumberanalytics.com While specific studies detailing these reactions for this compound Salt are not prevalent in the context of its common applications, its chemical structure dictates that it can undergo classical diazonium salt substitution reactions.

Key examples of such reactions applicable to aryldiazonium salts include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. libretexts.orgnumberanalytics.com

Schiemann Reaction: This reaction is used to introduce fluorine. The diazonium salt is treated with fluoroboric acid (HBF₄), and the resulting diazonium tetrafluoroborate (B81430) salt is heated to yield an aryl fluoride. libretexts.orgmasterorganicchemistry.com

Replacement by Iodide: The diazonium group can be replaced by iodine by treating the salt with potassium iodide (KI). masterorganicchemistry.com

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution results in the formation of a phenol, replacing the diazonium group with a hydroxyl (-OH) group. numberanalytics.commasterorganicchemistry.com

These substitution reactions are fundamental in synthetic organic chemistry for the functionalization of aromatic rings. numberanalytics.com

The diazonium group of this compound Salt can be reduced, typically resulting in its replacement with a hydrogen atom. This process, known as deamination, is useful in organic synthesis when an amino group is used to direct other substitutions on an aromatic ring and is subsequently removed. The most common reagent for this reduction is hypophosphorous acid (H₃PO₂). masterorganicchemistry.com The reaction mechanism is thought to proceed through a radical pathway. masterorganicchemistry.com While this is a general reaction for aryldiazonium salts, it is not a primary application of this compound Salt in its common use as a staining agent.

Principles of Chromogenic Product Formation by this compound Salt

The primary application of this compound Salt is as a chromogen in enzyme histochemistry. pubcompare.ai It serves as a rapid coupling diazonium salt for the visualization of enzyme activity, particularly for acid and alkaline phosphatases and specific esterases. connexence.com3hbiomedical.com

The principle involves a two-step enzymatic and chemical reaction sequence:

Enzymatic Liberation of a Coupling Agent: A specific substrate is provided that can be hydrolyzed by the target enzyme to release a reactive coupling molecule, typically a naphthol derivative. For example, in the detection of alkaline phosphatase (ALP) or tartrate-resistant acid phosphatase (TRAP), Naphthol AS-MX phosphate is a common substrate. pubcompare.aiinvivochem.commedchemexpress.com For esterases, Naphthol AS-D Chloroacetate is used. connexence.comfishersci.com

Azo Coupling and Precipitation: The enzymatically liberated naphthol immediately reacts with this compound Salt present in the solution. This azo coupling reaction forms a highly colored and, crucially, insoluble azo dye. fishersci.com3hbiomedical.com The insolubility of the product ensures that it precipitates at the precise location of the enzyme activity, providing a sharp and localized signal. 3hbiomedical.com

The result is the formation of a brilliant red, insoluble reaction product that can be visualized under a microscope. connexence.com3hbiomedical.com For example, when used to detect Naphthol AS-D Chloroacetate esterase, which is present in granulocytes, the reaction produces distinct red deposits at the sites of these cells. connexence.com The intensity of the color can be correlated with the level of enzyme activity.

| Enzyme Target | Substrate | Product Color |

| Alkaline Phosphatase (ALP) | Naphthol AS Phosphate / Naphthol AS-MX phosphate | Brilliant Red invivochem.com3hbiomedical.com |

| Tartrate-Resistant Acid Phosphatase (TRAP) | Naphthol AS-MX phosphate | Red pubcompare.aiinvivochem.com |

| Naphthol AS-D Chloroacetate Esterase | Naphthol AS-D Chloroacetate | Red connexence.com |

Fluorescent Product Generation Mechanisms with this compound Salt

Beyond chromogenic applications, this compound Salt can also be involved in the generation of fluorescent products. This occurs when it couples with specific partners that yield a fluorescent azo dye.

Research has shown that this compound Salt, when coupled with certain indoxyl derivatives, produces a water-insoluble fluorescent product. researchgate.net A key example is its reaction with 5-bromo-4-chloroindoxyl. The azo dye formed from this coupling reaction exhibits fluorescence. researchgate.net This principle has been applied to detect enzymes like β-galactosidase. An even brighter fluorescence was reported when using 5-bromo-6-chloroindoxyl as the coupling partner. researchgate.net

The mechanism is analogous to chromogenic product formation:

An enzyme (e.g., β-galactosidase or neuraminidase) hydrolyzes a substrate (e.g., an indoxyl-glycoside), releasing an indoxyl molecule. researchgate.net

The released indoxyl molecule undergoes azo coupling with this compound Salt.

The resulting azo-indoxyl dye possesses fluorescent properties. researchgate.net

This application has been used to demonstrate endogenous neuraminidase activity in cultured tumor cells and to visualize the neuraminidase activity of influenza viruses within cells. researchgate.net

Advanced Applications of Fast Red Violet Lb Salt in Biochemical and Biomedical Research

Enzyme Activity Quantification and Localization Utilizing Fast Red Violet LB Salt

This compound Salt is a diazonium salt instrumental in the visualization of enzyme activity within cellular and tissue contexts. Its primary function is as a chromogenic coupling agent in enzyme histochemical techniques. The fundamental principle of its application involves the enzymatic hydrolysis of a specific substrate, typically a naphthol derivative like Naphthol AS-MX phosphate (B84403) or Naphthol AS-BI phosphate. medchemexpress.combiorxiv.org Enzymes such as alkaline phosphatase or acid phosphatase cleave the phosphate group from the naphthol substrate. 3hbiomedical.com This reaction liberates a naphthol compound, which then rapidly couples with this compound Salt. The result of this coupling reaction is the formation of a brilliant, insoluble red or violet azo dye precipitate at the precise location of the enzyme activity. 3hbiomedical.com This colored deposit allows for the accurate localization and semi-quantitative assessment of the target enzyme's presence and activity within a biological sample.

Alkaline Phosphatase (ALP) Assays with this compound Salt

Alkaline Phosphatase (ALP) is a widely distributed enzyme crucial to numerous physiological processes, including bone formation and cellular differentiation. this compound Salt is a standard reagent for detecting ALP activity in various experimental setups, including histochemical, hematological, and histological methods. sigmaaldrich.com The reaction produces a distinct red precipitate at the site of ALP activity, enabling researchers to visualize its distribution and intensity. 3hbiomedical.com

In vitro cell culture offers a controlled environment to investigate cellular processes, and this compound Salt is a key reagent for evaluating ALP activity. This is particularly valuable as ALP is a well-established marker for cellular differentiation, especially in osteogenic lineages. For instance, in studies involving mesenchymal stem cells differentiating into osteoblasts, ALP activity staining with this compound Salt provides visual confirmation of successful differentiation. invivochem.com

A typical protocol for ALP staining in cell culture involves fixing the cells, followed by incubation with a solution containing this compound Salt and a naphthol substrate. medchemexpress.cominvivochem.com

Table 1: Representative Protocol for ALP Staining in Cell Culture

| Step | Procedure | Purpose |

|---|---|---|

| 1. Washing | Rinse cells with Phosphate-Buffered Saline (PBS). medchemexpress.cominvivochem.com | To remove residual culture medium and reagents. medchemexpress.com |

| 2. Fixation | Fix cells with 4% paraformaldehyde for 10 minutes at 4°C. medchemexpress.cominvivochem.com | To preserve cellular morphology and enzyme integrity. |

| 3. Rinsing | Rinse the fixed cells again with PBS. medchemexpress.com | To remove the fixative. medchemexpress.com |

| 4. Incubation | Incubate cells in a working solution containing 0.1% Naphthol AS-MX phosphate and 0.1% this compound Salt for 10 minutes at room temperature. medchemexpress.cominvivochem.com | The enzyme (ALP) cleaves the substrate, and the resulting product couples with the salt to form a visible precipitate. |

| 5. Final Wash | Wash cells thoroughly with PBS. medchemexpress.com | To remove unbound dye and stop the reaction. medchemexpress.com3hbiomedical.com |

| 6. Observation | Observe ALP-positive cells, which appear red or violet, under a microscope. medchemexpress.com | To visualize and document the location and intensity of enzyme activity. |

This table is a generalized guide; specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions. medchemexpress.com

Beyond cell cultures, this compound Salt is extensively used in histochemical and cytochemical staining of tissue sections to localize ALP activity. sigmaaldrich.com This technique is crucial for understanding the spatial distribution of ALP in complex tissues. The salt is employed as a rapid coupling diazonium agent for detecting alkaline phosphatases. 3hbiomedical.com When a solution of this compound Salt is mixed with a Naphthol AS Phosphate solution and applied to tissue sections that have been treated with an ALP-labeled probe, the enzyme hydrolyzes the phosphate ester. 3hbiomedical.com The liberated Naphthol-AS then reacts with the diazonium salt, forming a brilliant red, insoluble product at the site of enzyme activity. 3hbiomedical.com This method is also applicable for detecting ALP-labeled probes on Western, Northern, and Southern blots. 3hbiomedical.com

In developmental biology, researchers utilize this compound Salt to visualize gene expression patterns. This is often achieved by linking a reporter gene, such as lacZ, to an alkaline phosphatase-based staining system. The stability and reliability of the compound as a chromogenic substrate have made it an essential tool for mapping the spatiotemporal expression of genes during embryonic development.

Tartrate-Resistant Acid Phosphatase (TRAP) Assays with this compound Salt

Tartrate-Resistant Acid Phosphatase (TRAP) is a hallmark enzyme of osteoclasts, the cells responsible for bone resorption. nih.gov Therefore, TRAP assays are fundamental in the study of bone biology, metabolism, and pathology. biorxiv.org this compound Salt is a widely used chromogen in TRAP staining protocols to identify and quantify osteoclasts. medchemexpress.com The principle is similar to ALP assays, where the enzyme hydrolyzes a substrate, and the resulting product couples with this compound Salt to form a visible precipitate. biorxiv.org The key distinction is that the assay is performed in the presence of tartrate, which inhibits most other acid phosphatases but not the TRAP isoform found in osteoclasts. biorxiv.orgnih.gov

Identifying and quantifying osteoclasts is crucial for studying bone metabolism. TRAP staining with this compound Salt allows for the clear visualization and quantification of TRAP-positive, multinucleated osteoclasts in both cell culture and demineralized bone sections. invivochem.comnih.gov This application is vital for research into bone development, remodeling, and diseases like osteoporosis. For example, studies on fracture healing have used this method to examine the role of factors like TNF-α in bone resorption processes. sigmaaldrich.comsigmaaldrich.com The histochemical detection of TRAP activity is a fundamental technique for visualizing osteoclastic bone resorption and assessing osteoclast activity. biorxiv.orgnih.govresearchgate.net

Table 2: Typical Components of a TRAP Staining Solution for Bone Sections

| Component | Example Concentration | Role in Assay |

|---|---|---|

| Buffer | 0.1 M Sodium Acetate (B1210297) Buffer (pH 5.0). invivochem.com | Provides the optimal acidic pH for TRAP enzyme activity. |

| Substrate | 0.1 mg/mL Naphthol AS-MX phosphate. invivochem.com | The phosphate-containing molecule that is cleaved by TRAP. biorxiv.org |

| Chromogen | 0.6 mg/mL this compound Salt. invivochem.com | Couples with the cleaved substrate to form a red/violet precipitate. biorxiv.org |

| Inhibitor | 50 mM Sodium Tartrate. invivochem.com | Inhibits non-osteoclast acid phosphatases, ensuring specificity for TRAP. biorxiv.orgnih.gov |

The protocol involves incubating fixed and demineralized tissue sections in the freshly prepared staining solution until a visible red precipitate forms in TRAP-positive cells (osteoclasts). invivochem.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound Salt |

| Alkaline Phosphatase (ALP) |

| Tartrate-Resistant Acid Phosphatase (TRAP) |

| Naphthol AS-MX phosphate |

| Naphthol AS-BI phosphate |

| Naphthol-AS |

| Paraformaldehyde |

| Phosphate-Buffered Saline (PBS) |

| Sodium Acetate |

| Sodium Tartrate |

| TNF-α |

Macrophage and Dendritic Cell Investigations

The investigation of immune cells such as macrophages and dendritic cells often involves identifying and localizing specific enzymes that are indicative of cellular activation and function. This compound Salt is utilized in enzyme histochemical techniques to visualize the activity of phosphatases, such as acid phosphatase (AP) and alkaline phosphatase (ALP), within these cells.

Macrophages, key players in both innate and adaptive immunity, exhibit significant acid phosphatase activity, particularly within their lysosomes. In research settings, cytochemical staining using a substrate like Naphthol AS-BI phosphate coupled with this compound Salt can be employed. The enzymatic cleavage of the phosphate group from the naphthol substrate by acid phosphatase leaves a reactive product. This compound Salt then rapidly couples with this product, forming a distinct, insoluble red precipitate at the site of enzyme activity. This allows for the visualization of lysosomal compartments and can be used to assess the phagocytic activity or activation state of macrophage populations in tissue sections.

Similarly, certain subsets of dendritic cells, which are crucial antigen-presenting cells, can be characterized by their enzymatic profile. While less common than in macrophages, phosphatase activity can be a feature of specific dendritic cell populations or maturation states. The application of this compound Salt-based staining can aid in the in situ identification of these cells within the complex microenvironment of lymphoid tissues, providing insights into their distribution and potential roles in immune responses. The principle remains the same: localizing enzyme activity through the formation of a stable, colored end-product.

Hematological Research as a Hairy Cell Leukemia Marker

One of the most significant and established applications of this compound Salt in clinical and research hematology is its use as a component in the cytochemical stain for Tartrate-Resistant Acid Phosphatase (TRAP). This enzyme is a key biomarker for Hairy Cell Leukemia (HCL), a rare, chronic B-cell malignancy. glpbio.com

The neoplastic cells in HCL characteristically express high levels of isoenzyme 5 of acid phosphatase, which is resistant to inhibition by L-tartrate. glpbio.com The TRAP stain is a fundamental diagnostic test that leverages this unique property. In the procedure, blood or bone marrow smears are incubated with a substrate for acid phosphatase (e.g., Naphthol AS-MX phosphate) in the presence of L-tartrate. thermofisher.com In most cell types, the tartrate inhibits acid phosphatase activity. However, in hairy cells, the enzyme remains active and hydrolyzes the substrate. This compound Salt is included in the reaction mixture and couples with the liberated naphthol, producing a prominent, granular red precipitate in the cytoplasm of the TRAP-positive hairy cells. glpbio.com This distinct red staining allows for their definitive identification by light microscopy.

The intensity of the TRAP stain, facilitated by the clear visualization provided by the this compound Salt chromogen, is a critical component of the diagnostic criteria for HCL, helping to differentiate it from other B-cell lymphoproliferative disorders.

| Marker Type | Hairy Cell Leukemia (HCL) Expression | Method of Detection | Role of this compound Salt |

| Enzyme | Tartrate-Resistant Acid Phosphatase (TRAP) | Cytochemistry | Forms a red precipitate at the site of enzyme activity. |

| Immunophenotype | CD19, CD20 (bright), CD22 (bright) | Flow Cytometry / IHC | Not directly used for these markers. |

| Immunophenotype | CD11c, CD25, CD103 | Flow Cytometry / IHC | Not directly used for these markers. |

Cellular and Tissue Staining Methodologies Employing this compound Salt

Histological and Cytological Visualization Techniques

This compound Salt is a versatile tool for the visualization of enzyme activity in both tissue sections (histology) and individual cells (cytology). 3hbiomedical.com Its primary use is in azo coupling reactions for the detection of hydrolytic enzymes, most notably alkaline and acid phosphatases. medchemexpress.com

The general principle involves a two-step reaction at the cellular or subcellular level:

Enzymatic Hydrolysis: The tissue or cell preparation is incubated with a synthetic substrate, typically a naphthol derivative linked to a phosphate group (e.g., Naphthol AS-MX phosphate). thermofisher.comnih.gov The target enzyme, if present, cleaves the phosphate, releasing a soluble, colorless naphthol compound.

Azo Coupling: this compound Salt, a stable diazonium salt present in the incubation medium, immediately reacts with the liberated naphthol. This coupling reaction forms a highly colored, insoluble azo dye. medchemexpress.com

The resulting product is a brilliant red, non-crystalline precipitate that is sharply localized to the site of the original enzyme activity. medchemexpress.com This precision allows for detailed microscopic analysis of enzyme distribution. For histological applications, this can reveal specific enzyme-active structures within a tissue, such as renal tubules or osteoblasts. In cytology, it is used to characterize cell types in smears, such as identifying neutrophils by their strong alkaline phosphatase activity. A key procedural requirement is that sections stained with this compound Salt must be mounted in an aqueous mounting medium, as the final azo dye product is soluble in alcohols and organic solvents like xylene. medchemexpress.com

Immunohistochemical Detection Strategies Using this compound Salt as a Chromogen

In the field of immunohistochemistry (IHC), this compound Salt functions as a chromogen in detection systems based on the enzyme alkaline phosphatase (AP). IHC is used to detect the presence and location of specific proteins (antigens) in tissue sections using antigen-specific antibodies.

In a typical AP-based IHC protocol, an enzyme-conjugated secondary antibody binds to the primary antibody that has targeted the antigen of interest. To visualize this binding event, a chromogenic substrate is added. When this compound Salt is used, the system works as follows:

The AP enzyme on the antibody conjugate hydrolyzes a supplied substrate, such as Naphthol AS phosphate.

The resulting product instantly reacts with this compound Salt.

This reaction produces a vibrant, insoluble red precipitate directly at the site of the antigen-antibody-enzyme complex. medchemexpress.com

This method provides a clear and permanent red signal, offering strong visual contrast with common counterstains like hematoxylin (B73222) (which stains nuclei blue). This contrast is essential for interpreting the localization of the target antigen within the cellular and tissue architecture.

| Parameter | Description |

| Enzyme | Alkaline Phosphatase (AP) |

| Substrate | Naphthol AS Phosphate derivative |

| Coupling Agent | This compound Salt |

| Product | Insoluble Red Azo Dye |

| Microscopy | Brightfield |

| Mounting Medium | Aqueous |

Flow Cytometric Analysis of Cellular Enzyme Activities with this compound Salt

While primarily known as a chromogen for microscopy, this compound Salt is also suitable for the quantitative analysis of intracellular enzyme activity by flow cytometry. 3hbiomedical.com This application is based on a critical property of the final reaction product: it is not only colored but also fluorescent.

Research has demonstrated that the red precipitate formed by the reaction of alkaline phosphatase with a naphthol substrate and a "fast red" salt exhibits brilliant red fluorescence. This fluorescence can be detected by flow cytometers, allowing for the quantification of enzyme activity on a single-cell basis.

The methodology involves incubating a cell suspension with the appropriate naphthol substrate and this compound Salt. Cells containing the active enzyme will generate the fluorescent azo dye intracellularly. These cells can then be analyzed on a flow cytometer, where a laser excites the fluorescent product and detectors measure the intensity of the emitted light. The fluorescence intensity of an individual cell directly correlates with its level of intracellular enzyme activity. This technique provides a powerful tool for quantifying enzymatic activity in large, heterogeneous cell populations.

Multi-color Cytofluorometric Methods for Intracellular Enzyme Activity

The fluorescent nature of the this compound Salt reaction product allows for its integration into multi-color flow cytometry panels. Multi-color flow cytometry enables the simultaneous analysis of multiple parameters (e.g., cell surface markers, intracellular proteins, and enzyme activity) within a single cell.

To incorporate this compound Salt-based enzyme detection into a multi-color panel, careful consideration of its spectral properties is required. The excitation and emission spectra of the fluorescent red precipitate must be determined for the specific flow cytometer being used. This allows researchers to assign it to an appropriate detector channel and manage spectral overlap (spillover) with other fluorochromes in the panel (such as FITC, PE, or APC).

For example, a researcher could design a panel to investigate alkaline phosphatase activity specifically in a subpopulation of immune cells. The panel would include:

Fluorochrome-conjugated antibodies to identify the cell subset of interest (e.g., PE-conjugated anti-CD19 for B-cells).

A viability dye to exclude dead cells.

The this compound Salt substrate system to measure intracellular alkaline phosphatase activity, detected in a separate fluorescence channel.

By using appropriate single-stain controls and compensation, the spectral signature of the fluorescent red product can be unmixed from the signals of other fluorochromes, enabling a sophisticated analysis of enzyme function within precisely defined cell populations.

Simultaneous Staining of Surface Antigens and Intracellular Enzymes

This compound Salt is integral to enzyme histochemistry, where it facilitates the visualization of intracellular enzyme activity through the formation of a colored precipitate. This property can be combined with immunohistochemical methods that identify surface antigens, allowing for the simultaneous characterization of both cell surface phenotype and intracellular enzymatic activity within a single sample.

In this dual-labeling approach, cells are first incubated with primary antibodies that specifically bind to surface antigens. These are then detected using a secondary antibody conjugated to a reporter enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP). Following the immunohistochemical staining, the sample is subjected to enzyme histochemistry using a substrate that, when acted upon by the intracellular enzyme of interest, generates a product that reacts with this compound Salt to form a distinctly colored precipitate. 3hbiomedical.com

For instance, a cell population can be labeled for a specific surface marker using an AP-conjugated antibody, and the intracellular activity of an enzyme like tartrate-resistant acid phosphatase (TRAP) can be concurrently detected. The AP-linked antibody would generate a colored product from its substrate, while the intracellular TRAP would produce a different colored precipitate with its substrate and this compound Salt. This allows researchers to correlate the expression of a particular surface antigen with a specific enzymatic function within individual cells or cell populations. Protocols for such simultaneous staining often involve sequential or combined incubation steps with the respective antibodies and enzyme substrates. biocare.net

| Staining Target | Method | Reporter System | Visualization |

| Surface Antigen | Immunohistochemistry | Enzyme-conjugated secondary antibody (e.g., AP or HRP) | Chromogenic substrate for the conjugated enzyme |

| Intracellular Enzyme | Enzyme Histochemistry | Endogenous enzyme activity | Substrate + this compound Salt |

Applications of this compound Salt in Investigating Biological Processes

Fracture Healing Research

The process of fracture healing involves a complex interplay of various cell types, including osteoblasts and osteoclasts, which are responsible for bone formation and resorption, respectively. This compound Salt is a valuable tool in this area of research due to its ability to stain for key enzymes involved in bone remodeling.

Alkaline phosphatase (ALP) is a marker enzyme for osteoblasts, the cells that synthesize new bone matrix. Histochemical staining for ALP using a suitable substrate and this compound Salt allows for the localization and assessment of osteoblastic activity at the site of a fracture. sigmaaldrich.com This provides insights into the progression of bone formation during the healing process.

Conversely, tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts. Staining for TRAP activity using this compound Salt enables the identification and quantification of osteoclasts, which are crucial for the resorption of cartilage and woven bone during endochondral ossification in fracture repair. sigmaaldrich.com For example, studies have utilized TRAP staining with this compound Salt to investigate the role of signaling molecules like TNF-α in the resorption of endochondral cartilage during fracture healing.

| Enzyme | Cell Type | Role in Fracture Healing | Staining Reagent |

| Alkaline Phosphatase (ALP) | Osteoblasts | Bone formation | Substrate + this compound Salt |

| Tartrate-Resistant Acid Phosphatase (TRAP) | Osteoclasts | Bone resorption | Substrate + this compound Salt |

Studies of Cell Differentiation and Lineage (e.g., P19 Embryonic Carcinoma Cells, Myoblast Fusion)

This compound Salt is utilized in studies of cell differentiation to identify and characterize specific cell lineages based on their enzymatic activity.

P19 Embryonic Carcinoma Cells: P19 cells are pluripotent and can be induced to differentiate into various cell types, including neurons and glial cells, making them a valuable model for studying developmental processes. google.comcellsignal.comthermofisher.com While specific studies employing this compound Salt for staining P19 cells are not extensively documented, the principle of using enzyme histochemistry to identify differentiated cell types is applicable. For instance, if a particular neuronal lineage expresses a specific phosphatase, its activity could be visualized using an appropriate substrate in conjunction with this compound Salt.

Myoblast Fusion: The fusion of myoblasts to form multinucleated myotubes is a critical step in muscle development and regeneration. This process is often studied in vitro using cell lines like C2C12. Alkaline phosphatase activity has been noted in the context of myoblast differentiation, and its expression can be influenced by factors that affect the extracellular matrix, which is crucial for myogenesis. researchgate.net Histochemical staining for ALP using this compound Salt can be employed to monitor the differentiation and fusion of myoblasts.

Enzyme-Mediated Cellular Interactions (e.g., RANK-RANKL)

The RANK-RANKL signaling pathway is central to the regulation of osteoclast differentiation and function. Receptor activator of nuclear factor-κB (RANK) is expressed on the surface of osteoclast precursors, and its ligand, RANKL, is expressed by osteoblasts and other cells. The binding of RANKL to RANK triggers a signaling cascade that leads to the differentiation of precursors into mature, multinucleated osteoclasts.

This compound Salt plays a crucial role in visualizing the outcome of this signaling pathway. As osteoclasts mature, they express high levels of TRAP. Therefore, TRAP staining with this compound Salt is a standard method to identify and quantify differentiated osteoclasts in both in vitro and in vivo studies of RANK-RANKL signaling. scientificlabs.com This allows researchers to investigate the effects of various factors, such as hormones, cytokines, and pharmacological agents, on osteoclastogenesis.

| Signaling Pathway | Key Cells Involved | Outcome | Histochemical Marker |

| RANK-RANKL | Osteoclast precursors, Osteoblasts | Osteoclast differentiation | Tartrate-Resistant Acid Phosphatase (TRAP) |

Analysis of Pathological Conditions (e.g., Endogenous Neuraminidase in Tumor Cells, Influenza Viruses)

This compound Salt can be used in the histochemical analysis of certain pathological conditions by detecting the activity of specific enzymes.

Endogenous Neuraminidase in Tumor Cells: Some tumor cells exhibit endogenous neuraminidase activity. A fluorescent azo dye formed from the reaction of 5-bromo-4-chloroindoxyl-N-acetylneuraminic acid with this compound Salt has been used to demonstrate this enzymatic activity in cultured tumor cells. researchgate.net The detection of neuraminidase activity in tumor biopsies could potentially serve as a diagnostic or prognostic marker.

Influenza Viruses: Influenza viruses possess a neuraminidase enzyme on their surface that is essential for viral replication and spread. While direct histochemical staining of influenza virus neuraminidase in infected tissues using this compound Salt is not a common diagnostic method, rapid assays based on neuraminidase activity are used for the detection of influenza A and B viruses in clinical samples. nih.gov These assays, however, typically employ fluorometric or colorimetric substrates in a solution-based format rather than for direct tissue staining.

Development of Novel Staining Techniques and Probes with this compound Salt

The reactivity of diazonium salts like this compound Salt with the products of enzymatic reactions continues to be exploited in the development of new staining techniques and probes. Research in this area focuses on creating more sensitive, specific, and multiplex-capable detection systems.

One area of development involves the synthesis of novel enzyme substrates that, upon cleavage, release a product that couples with this compound Salt to generate a signal with enhanced properties, such as increased fluorescence or a unique color suitable for multi-color imaging. For example, the combination of 5-bromo-4-chloroindoxyl-based substrates with this compound Salt has been shown to produce a water-insoluble fluorescent product, which is advantageous for detecting cells labeled with a β-galactosidase reporter gene. researchgate.net

Furthermore, the principles of enzyme histochemistry using diazonium salts are being adapted for use in activity-based protein profiling (ABPP). ABPP utilizes chemical probes to label and monitor the functional state of enzymes in complex biological samples. While not a direct application of this compound Salt as a probe itself, the foundational chemistry of detecting enzyme activity through substrate conversion and subsequent reaction with a coupling agent like a diazonium salt informs the design of new activity-based probes. mdpi.com These probes can be used for a variety of applications, including cancer research and drug discovery.

Fluorescent Reporter Gene Assays (e.g., Fluor-X-Gal Histochemistry)

In the realm of reporter gene assays, this compound Salt is instrumental in a specialized fluorescent application that can be termed "Fluor-X-Gal Histochemistry." This method provides a fluorescent alternative to the conventional chromogenic X-Gal staining for detecting β-galactosidase (β-gal) activity, a widely used reporter enzyme in molecular biology.

The underlying principle of this assay is the enzymatic cleavage of an indoxyl-based substrate, such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), by β-galactosidase. This reaction releases an indoxyl intermediate. In the presence of this compound Salt, this intermediate undergoes a coupling reaction to form a water-insoluble azo-indoxyl dye. researchgate.net Crucially, this resulting azo dye possesses fluorescent properties, allowing for detection using fluorescence microscopy.

Research has shown that the choice of the indoxyl substrate can significantly impact the fluorescence intensity of the final product. While the coupling of this compound Salt with the indoxyl derivative from X-Gal (5-bromo-4-chloroindoxyl) yields a fluorescent product, an even brighter fluorescence can be achieved by using 5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside as the substrate. researchgate.net This enhanced signal is advantageous for detecting low levels of reporter gene expression.

The fluorescent nature of the final product offers several advantages over traditional chromogenic methods, including higher sensitivity and the potential for quantitative analysis of fluorescence intensity. This allows for a more nuanced understanding of gene expression patterns and cellular dynamics.

| Substrate | Enzymatic Product (Indoxyl Derivative) | Resulting Azo Dye with this compound Salt | Fluorescence Properties |

|---|---|---|---|

| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | 5-bromo-4-chloroindoxyl | Water-insoluble fluorescent azo dye | Detectable fluorescence |

| 5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside | 5-bromo-6-chloroindoxyl | Water-insoluble fluorescent azo dye | Brighter fluorescence compared to X-Gal product |

Optimization of Staining Parameters for Enhanced Detection and Specificity

To achieve reliable and high-quality results in histochemical assays using this compound Salt, meticulous optimization of staining parameters is essential. This optimization aims to maximize the signal-to-noise ratio, ensuring that the observed staining accurately reflects the enzymatic activity of interest while minimizing background interference.

Incubation Time: The duration of the incubation with the substrate and this compound Salt is a critical factor. Insufficient incubation can lead to a weak signal, while prolonged incubation may result in increased non-specific staining and potential diffusion of the reaction product. nih.gov The optimal incubation time often needs to be determined empirically for each tissue type and experimental condition.

| Incubation Time | Signal Intensity | Background Staining | Potential Issues |

|---|---|---|---|

| Short | Low | Low | False negatives, weak signal |

| Optimal | High | Low | Clear and specific staining |

| Prolonged | High | High | Reduced specificity, diffusion artifacts |

pH of the Reaction Buffer: The pH of the incubation buffer can influence both the enzyme activity and the stability of the this compound Salt. nih.gov For instance, alkaline phosphatase exhibits optimal activity at an alkaline pH. Therefore, the buffer should be chosen to maintain the optimal pH for the target enzyme throughout the incubation period to ensure maximal product formation.

Concentration of Reagents: The concentrations of both the substrate and this compound Salt need to be carefully optimized. Excessively high concentrations can lead to the formation of precipitates and increased background staining, while concentrations that are too low will result in a weak signal.

Blocking of Non-Specific Binding: To enhance specificity, a blocking step is often incorporated into the staining protocol. This involves pre-incubating the tissue with a protein solution, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody, to block non-specific binding sites. This is particularly important in immunohistochemical applications where antibodies are used in conjunction with enzyme-based detection systems. The choice of blocking agent and its concentration should be optimized to minimize background without interfering with the specific signal.

| Blocking Agent | Principle of Action | Typical Concentration | Considerations |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Blocks non-specific protein binding sites | 1-5% | Cost-effective and widely used |

| Normal Serum | Blocks non-specific binding of secondary antibodies | 5-10% | Serum should be from the same species as the secondary antibody |

| Casein | Blocks non-specific hydrophobic and ionic interactions | 0.1-0.5% | Effective in reducing background in various applications |

By systematically optimizing these parameters, researchers can significantly improve the quality, reliability, and quantitative potential of histochemical assays employing this compound Salt, thereby enabling more precise investigations into enzyme localization and activity in complex biological samples.

Mechanistic Investigations of Biological Staining by Fast Red Violet Lb Salt

Molecular Interactions of Fast Red Violet LB Salt with Enzymes and Substrates

The staining process involving this compound Salt is not a direct interaction with the target enzyme but rather a reaction with the product of the enzymatic activity. 3hbiomedical.com The core of this process is an azo-coupling reaction. In a typical application, such as the detection of alkaline phosphatase (ALP) or tartrate-resistant acid phosphatase (TRAP), a synthetic substrate like Naphthol AS-MX phosphate (B84403) is introduced. medchemexpress.comglpbio.com

The enzyme present in the tissue or cell specimen hydrolyzes the substrate, cleaving the phosphate group and releasing a naphthol derivative. 3hbiomedical.com This liberated naphthol compound then acts as a coupling partner for the this compound Salt diazonium cation. 3hbiomedical.com The ensuing reaction forms a highly colored, insoluble azo dye. This dye precipitates at the site of its formation, thereby providing a precise, microscopic localization of the enzyme's activity. 3hbiomedical.com The specificity of the stain is thus a function of both the enzyme's substrate specificity and the efficiency of the subsequent coupling reaction. researchgate.net

Dynamics of Reaction Product Formation and Precipitation

The successful localization of enzymatic activity hinges on the rapid formation and immediate precipitation of the final azo dye product. The kinetics of the enzymatic hydrolysis and the azo-coupling reaction must be synchronized. If the coupling reaction is delayed, the primary reaction product—the naphthol derivative—can diffuse away from the enzyme's location, leading to false localization or diffuse, non-specific staining. researchgate.net

The chemical properties of the final azo dye are critical. The product formed by the reaction of this compound Salt with the naphthol derivative is a brilliant red, insoluble molecule. 3hbiomedical.com Its insolubility in aqueous media and lipids is a key characteristic, ensuring that the precipitate remains at the site of the enzymatic reaction. 3hbiomedical.comresearchgate.net The reaction product is, however, soluble in organic solvents like alcohol and xylene, necessitating the use of aqueous mounting media for slide preparation. 3hbiomedical.com this compound Salt is often preferred because it tends to form fine, amorphous precipitates, which minimizes the formation of large crystals that could obscure fine cellular details.

Influence of Solution Chemistry on this compound Salt Staining Characteristics

The chemical composition of the staining solution significantly impacts the outcome. Parameters such as pH, the type of buffer used, and the presence of specific ions or additives can alter reaction rates and the quality of the final stain.

The pH of the incubation medium is a dual-edged sword, influencing both the catalytic activity of the target enzyme and the stability and reactivity of the diazonium salt. Enzymes exhibit optimal activity within a specific pH range. For instance, alkaline phosphatase functions best in alkaline conditions (typically pH 8.2-10), while acid phosphatases require an acidic environment (around pH 5.0). glpbio.cominvivochem.com The staining buffer must be chosen to maintain the optimal pH for the enzyme under investigation.

The azo-coupling reaction itself is also pH-sensitive, generally proceeding more favorably in alkaline conditions. However, highly alkaline environments can accelerate the decomposition of the diazonium salt, reducing its availability for the desired reaction and potentially leading to increased background staining. researchgate.net Therefore, a balance must be struck. Common buffers include Tris-HCl or 2-amino-2-methyl-1,3-propanediol (B94268) for alkaline phosphatase, and sodium acetate (B1210297) buffer for acid phosphatase. invivochem.com It is crucial to avoid phosphate-containing buffers when detecting alkaline phosphatase, as inorganic phosphate is an inhibitor of the enzyme. 3hbiomedical.com

The ionic composition of the staining medium can play a significant role. Certain enzymes require specific ions as cofactors for their activity. For example, magnesium ions are often included in the buffer for alkaline phosphatase staining to enhance its activity. Conversely, when staining for tartrate-resistant acid phosphatase (TRAP), sodium tartrate is added to the incubation medium to inhibit other forms of acid phosphatase, ensuring the specificity of the TRAP stain. invivochem.compubcompare.ai

Additives can also be used to improve the quality of the stain. High-molecular-weight polymers may be included to increase the viscosity of the medium, thereby limiting the diffusion of the reaction intermediates and enhancing the precision of the localization. researchgate.net

The following table summarizes the key considerations for the solution chemistry in this compound Salt staining:

| Parameter | Influence on Staining | Typical Conditions & Considerations |

| pH | Governs enzyme activity and the rate of the azo-coupling reaction. | Alkaline pH (8.2-10) for alkaline phosphatase; Acidic pH (~5.0) for acid phosphatase. glpbio.cominvivochem.com |

| Buffer System | Maintains optimal pH; some buffer components can be inhibitory. | Tris-HCl for alkaline phosphatase; Sodium acetate for TRAP. Avoid phosphate buffers for ALP. 3hbiomedical.cominvivochem.com |

| Ionic Cofactors/Inhibitors | Can enhance or inhibit specific enzyme activity. | Mg2+ often used as an activator for ALP. Sodium tartrate is a specific inhibitor for non-TRAP acid phosphatases. invivochem.compubcompare.ai |

| Substrate Concentration | Affects the rate of the enzymatic reaction. | Typically 0.1-0.2 mg/mL of Naphthol AS-MX phosphate. medchemexpress.cominvivochem.com |

| Diazonium Salt Concentration | Determines the rate of the coupling reaction and color intensity. | Typically 0.1-0.6 mg/mL of this compound Salt. medchemexpress.cominvivochem.com |

| Mounting Medium | Affects the preservation of the final stain. | Must be aqueous, as the azo dye product is soluble in alcohols and xylene. 3hbiomedical.com |

Computational and Theoretical Approaches in Fast Red Violet Lb Salt Research

Quantitative Structure-Activity Relationship (QSAR) Studies of Fast Red Violet LB Salt

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their measured activity. dergipark.org.tr In dye chemistry, this "activity" can be any quantifiable property, such as dye-fiber affinity, photostability, or, in the case of this compound Salt, staining efficiency. acs.orgsciengine.com While specific QSAR studies focusing exclusively on this compound Salt are not widely published, the principles of QSAR provide a clear framework for such research.

A hypothetical QSAR study on this compound Salt and its analogues would involve synthesizing a library of related compounds with systematic variations in their chemical structures (e.g., altering substituent groups on the phenyl rings). For each analogue, a specific activity, such as the intensity of the final azo dye precipitate in a standardized enzymatic assay, would be quantified. Concurrently, a range of molecular descriptors for each analogue would be calculated using quantum chemical methods. These descriptors can include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. sciengine.comnih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Hydrophobicity Descriptors: The partition coefficient (LogP).

Using statistical techniques like Multiple Linear Regression (MLR), a model is constructed that links the descriptors (the structure) to the activity. researchgate.net The goal is to create a predictive equation that can estimate the staining efficiency of a new, unsynthesized analogue based solely on its calculated descriptors. Such models are invaluable for understanding which molecular features—be it electronic character or molecular shape—are crucial for optimal performance, thereby guiding the rational design of superior staining agents.

Table 1: Hypothetical QSAR Data for this compound Salt Analogues

| Analogue (Modification from FRV-LBS) | Calculated LogP | HOMO-LUMO Gap (eV) | Predicted Staining Efficiency Index |

|---|---|---|---|

| Standard FRV-LBS | 1.46 | 3.85 | 100 |

| p-Nitro (-NO2) on Benzoyl Group | 1.39 | 3.60 | 115 |

| p-Methoxy (-OCH3) on Benzoyl Group | 1.52 | 4.10 | 85 |

| No Methyl (-CH3) Group | 1.15 | 3.88 | 98 |

| Bromo (-Br) instead of Chloro (-Cl) | 1.75 | 3.82 | 102 |

Molecular Modeling of this compound Salt Dye-Substrate-Enzyme Interactions

The staining mechanism of this compound Salt is a multi-step process involving an enzyme, a substrate, and the dye molecule itself. Molecular modeling, particularly through molecular docking simulations, provides a virtual window into the intricate interactions that govern this process. ekb.eg The primary enzymes detected by this system are Alkaline Phosphatase (ALP) and Tartrate-Resistant Acid Phosphatase (TRAP). sarchemlabs.comchemsrc.com

The process begins when the enzyme hydrolyzes a substrate, typically a naphthol derivative like Naphthol AS-MX phosphate (B84403) or Naphthol AS-BI phosphate. medchemexpress.comsigmaaldrich.com This enzymatic action releases a naphthol compound, which is then captured by the this compound Salt diazonium cation in a coupling reaction to form the final, insoluble colored precipitate at the site of enzyme activity.

Molecular modeling can elucidate this entire cascade:

Enzyme-Substrate Binding: A 3D model of the target enzyme (e.g., TRAP, which possesses a characteristic dinuclear iron active site) is used as a receptor. wikipedia.org The Naphthol AS phosphate substrate is docked into this active site to predict its binding orientation and affinity. This can reveal the specific amino acid residues responsible for holding the substrate in place for hydrolysis.

Product-Dye Coupling: Following the virtual hydrolysis of the substrate, the resulting naphthol product can be modeled. Simulations can then explore how the highly reactive, positively charged diazonium group of this compound Salt is drawn to the electron-rich naphthol product in the vicinity of the enzyme surface.

Interaction Analysis: These simulations allow for a detailed analysis of the non-covalent forces at play, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the entire enzyme-substrate-dye complex.

By understanding these interactions, researchers can explain enzyme specificity and potentially design new substrates or dye molecules with improved binding affinity, leading to more sensitive and specific staining results.

Table 2: Framework for Molecular Modeling of the FRV-LBS Staining System with TRAP

| Component | Modeling Goal | Key Interactions to Analyze |

|---|---|---|

| Enzyme (TRAP) + Substrate (Naphthol AS-MX Phosphate) | Predict binding mode and energy of the substrate in the active site. | Coordination with active site metal ions (Fe); hydrogen bonding with polar residues. |

| Liberated Naphthol + FRV-LBS | Model the electrophilic azo coupling reaction near the enzyme surface. | Electrostatic attraction between naphthoxide and diazonium cation; orientation for C-N bond formation. |

| Final Azo Dye Precipitate | Analyze aggregation and insolubility characteristics. | Intermolecular stacking (π-π interactions); hydrogen bonding between dye molecules. |

Prediction of Staining Properties and Reactivity of this compound Salt Analogues

One of the most significant advantages of computational chemistry is its ability to predict the properties of novel molecules before they are ever synthesized. For this compound Salt, this predictive power can be harnessed to design analogues with tailored staining characteristics, such as different colors, faster reaction rates, or enhanced fluorescence. Methods like Density Functional Theory (DFT) are particularly powerful for this purpose. mdpi.comresearchgate.net

Predicting Reactivity: The core of the staining process is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. nih.gov The reactivity of this diazonium group can be precisely tuned by adding electron-withdrawing or electron-donating substituents to the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the positive charge on the diazonium nitrogen atoms, making the salt a stronger electrophile and accelerating the coupling reaction. rsc.org Computational methods can quantify this by calculating the LUMO energy of the diazonium salt; a lower LUMO energy generally indicates higher reactivity toward an electron-rich coupling partner. nih.govmdpi.com

Predicting Staining Properties:

Color: The color of the final azo dye is dictated by its molecular structure, which determines the wavelengths of light it absorbs. Time-Dependent DFT (TD-DFT) calculations can accurately predict the UV-visible absorption spectrum (λmax) of a dye molecule, allowing researchers to forecast its color. mdpi.com By modifying the structure, one can shift the absorption maximum to produce a range of colors from a single dye scaffold.

Solubility: The final azo dye product must be insoluble to remain at the site of the reaction. sigmaaldrich.com Computational descriptors related to polarity and hydrogen bonding capacity can be used to predict the relative solubility of different dye analogues in the aqueous and organic solvents used in histology.

This predictive capability enables the in silico screening of hundreds of potential dye candidates, allowing chemists to focus their synthetic efforts on only the most promising structures with desired properties like a specific color or higher sensitivity.

Table 3: Predicted Properties of Hypothetical this compound Salt Analogues

| Analogue (Substituent on Benzoyl Group) | Electronic Effect | Predicted Relative Reactivity | Predicted λmax of Final Dye (nm) | Predicted Color |

|---|---|---|---|---|

| -H (Standard) | Neutral | Baseline | ~540 | Red-Violet |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | High | ~575 | Violet-Blue |

| -CN (Cyano) | Strongly Electron-Withdrawing | High | ~560 | Violet |

| -OH (Hydroxy) | Strongly Electron-Donating | Low | ~510 | Red-Orange |

| -OCH₃ (Methoxy) | Moderately Electron-Donating | Low | ~520 | Red |

Future Directions and Emerging Research Avenues for Fast Red Violet Lb Salt

Integration with Advanced Imaging Modalities

The primary application of Fast Red Violet LB Salt is in brightfield microscopy, where it forms a visible red deposit. biocompare.com However, emerging research highlights its potential for more sophisticated imaging techniques. A significant, yet perhaps underutilized, characteristic of a this compound Salt reaction product is its fluorescence. When coupled with an indoxyl substrate, such as 5-bromo-4-chloroindoxyl, the resulting azo dye is not only water-insoluble but also fluorescent. researchgate.net

This intrinsic fluorescence opens the door for its use in advanced fluorescence microscopy. This could enable higher-resolution imaging and three-dimensional reconstruction of enzyme activity within cells and tissues. Furthermore, its application in flow cytometry for quantifying alkaline phosphatase activity has been documented, suggesting its compatibility with high-throughput cellular analysis. sigmaaldrich.comalkalisci.com Future research could focus on optimizing the fluorescence signal and exploring its use in multi-color imaging experiments, where it could be combined with other fluorophores to simultaneously visualize multiple cellular targets.

Table 1: Potential Advanced Imaging Applications for this compound Salt

| Imaging Modality | Potential Application | Research Focus |

|---|---|---|

| Confocal Fluorescence Microscopy | High-resolution 3D localization of enzymatic activity. | Optimization of excitation/emission spectra for the fluorescent product; reduction of background autofluorescence. |

| Flow Cytometry | High-throughput quantification of cells based on specific enzyme activity. | Development of standardized protocols for cell preparation and staining to ensure reproducibility. sigmaaldrich.comalkalisci.com |

| Multiplex Imaging | Simultaneous detection of multiple enzymes or proteins. | Combining the fluorescent signal of the this compound Salt product with other spectrally distinct fluorescent probes. |

Development of this compound Salt Conjugates for Targeted Biomarker Detection

Currently, this compound Salt is used in an indirect detection method. An enzyme, such as alkaline phosphatase (AP) or tartrate-resistant acid phosphatase (TRAP), acts on a substrate (e.g., Naphthol AS-MX phosphate), and the salt then reacts with the liberated naphthol to produce the colored precipitate. 3hbiomedical.cominvivochem.com This system relies on the enzyme itself being the target or being conjugated to a primary antibody in immunohistochemistry (IHC).

A promising future direction is the development of direct this compound Salt conjugates. This would involve covalently linking the diazonium salt to a targeting moiety, such as an antibody, a peptide, or a small molecule inhibitor. Such a conjugate could deliver the chromogenic or fluorogenic potential of the salt directly to a specific protein or receptor, potentially bypassing the need for an intermediate enzymatic step. This could lead to the development of novel probes for a wider range of biomarkers beyond phosphatases, enhancing the specificity and simplifying staining protocols in diagnostic and research applications. pubcompare.aipubcompare.ai

Studies on the Stability and Environmental Fate of this compound Salt in Research Settings

As a diazonium salt, this compound Salt possesses inherent reactivity. alkalisci.com Laboratory guidelines recommend storing the powder at room temperature or refrigerated conditions and using freshly prepared solutions to avoid degradation, which is accelerated by changes in temperature, light, and pH. 3hbiomedical.com The commercial product is often supplied as a more stable zinc chloride double salt. alkalisci.com

Despite its widespread use, there is a lack of comprehensive public data on its environmental fate and degradation pathways within a typical laboratory setting. Diazonium compounds can undergo various reactions, and understanding the byproducts of degradation is crucial for ensuring laboratory safety and proper waste disposal. Future research should systematically investigate its stability under various common laboratory conditions (e.g., in different buffer systems, after prolonged light exposure). Such studies would be invaluable for establishing evidence-based best practices for its handling, storage, and disposal, ensuring the safety of researchers and minimizing environmental impact.

Table 2: Known Stability and Handling Parameters for this compound Salt

| Parameter | Details | Citation |

|---|---|---|

| Form | Commercially available as a zinc chloride double salt for enhanced stability. | alkalisci.com |

| Storage | Recommended storage for stock solutions is at -20°C to prevent degradation; repetitive freeze-thaw cycles should be avoided. | |

| Working Solutions | Fresh preparation of working solutions is critical for consistent and effective staining results. |

| Degradation Factors | Stability is influenced by temperature, light, and pH. | |

Exploration of New Enzymatic Substrates and Reaction Partners for this compound Salt

The utility of this compound Salt is intrinsically linked to the enzymatic reactions that precede its coupling. The vast majority of current applications use naphthol-based phosphate (B84403) substrates to detect phosphatases like AP and TRAP. pubcompare.ai However, the salt's ability to react with other molecules opens up possibilities for detecting a broader range of enzymes.

Research has shown that this compound Salt can effectively couple with indoxyl molecules released by the enzymatic hydrolysis of indoxyl-based substrates. researchgate.net This is a significant finding because a wide variety of indoxyl glycosides and esters exist, which can serve as substrates for different enzymes. This expands the potential application of the salt to the detection of enzymes such as:

β-galactosidase: Using substrates like 5-bromo-4-chloro-3-indoxyl-β-D-galactoside (X-gal).

Neuraminidase: Using substrates like 5-bromo-4-chloroindoxyl-N-acetylneuraminic acid. researchgate.net

The resulting azo-indoxyl dye from the reaction with 5-bromo-4-chloroindoxyl is fluorescent, adding another layer of utility. researchgate.net Future research should focus on synthesizing and testing new substrates that, upon enzymatic cleavage, release a reactive partner for this compound Salt. This could unlock its use for detecting entire new classes of enzymes, making it an even more versatile tool in cell biology and diagnostics. pubcompare.ai

Q & A

Q. How should researchers document methodology to ensure reproducibility in multi-institutional studies?